

Assessing the Off-Target Effects of p-Decylaminophenol: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p-Decylaminophenol*

Cat. No.: B609882

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the off-target effects of **p-Decylaminophenol** and related p-alkylaminophenol analogs. The information presented herein is intended to inform researchers and drug development professionals on the selectivity profile of this class of compounds, with supporting experimental data and detailed methodologies.

Introduction to p-Decylaminophenol and its Analogs

p-Decylaminophenol belongs to a class of p-alkylaminophenols that have demonstrated potent antioxidant and anticancer activities.^{[1][2]} These compounds, including p-dodecylaminophenol, p-decanoylaminophenol, and p-dodecanoylaminophenol, are structurally related to the synthetic retinoid fenretinide [N-(4-hydroxyphenyl)retinamide].^[1] The primary mechanism of action for their anticancer effects is correlated with the inhibition of lipid peroxidation, rather than their superoxide scavenging activity.^{[1][2]} Given their therapeutic potential, understanding their off-target interaction profile is crucial for further development and risk assessment.

Comparative Analysis of Biological Activity

The following tables summarize the available quantitative data on the biological activities of **p-Decylaminophenol** and its analogs.

Table 1: In Vitro Anticancer Activity of p-Alkylaminophenols (IC50 values)

Compound	HL-60 (Leukemia)	HL60R (Leukemia, RA-resistant)
p-Decylaminophenol	Not explicitly reported, but activity is suggested to be between p-octylaminophenol and p-dodecylaminophenol	Not explicitly reported
p-Dodecylaminophenol	> p-Decylaminophenol	> p-Decylaminophenol
p-Decanoylaminophenol	Lower than p-alkylaminophenols	Lower than p-alkylaminophenols
p-Dodecanoyleaminophenol	Lower than p-alkylaminophenols	Lower than p-alkylaminophenols
Fenretinide (Reference)	Potent activity	Potent activity

Data synthesized from studies demonstrating the structure-activity relationship of p-alkylaminophenols.[1][3]

Table 2: Antioxidant Activity of p-Alkylaminophenols

Compound	Superoxide Scavenging Activity	Inhibition of Lipid Peroxidation
p-Decylaminophenol	Moderate	Potent
p-Dodecylaminophenol	Lower than p-Decylaminophenol	More potent than p-Decylaminophenol
p-Octylaminophenol	Higher than p-Decylaminophenol	Less potent than p-Decylaminophenol
p-Methylaminophenol	Highest among analogs	Less potent than longer chain analogs

Activity trends are based on comparative studies.[1][2]

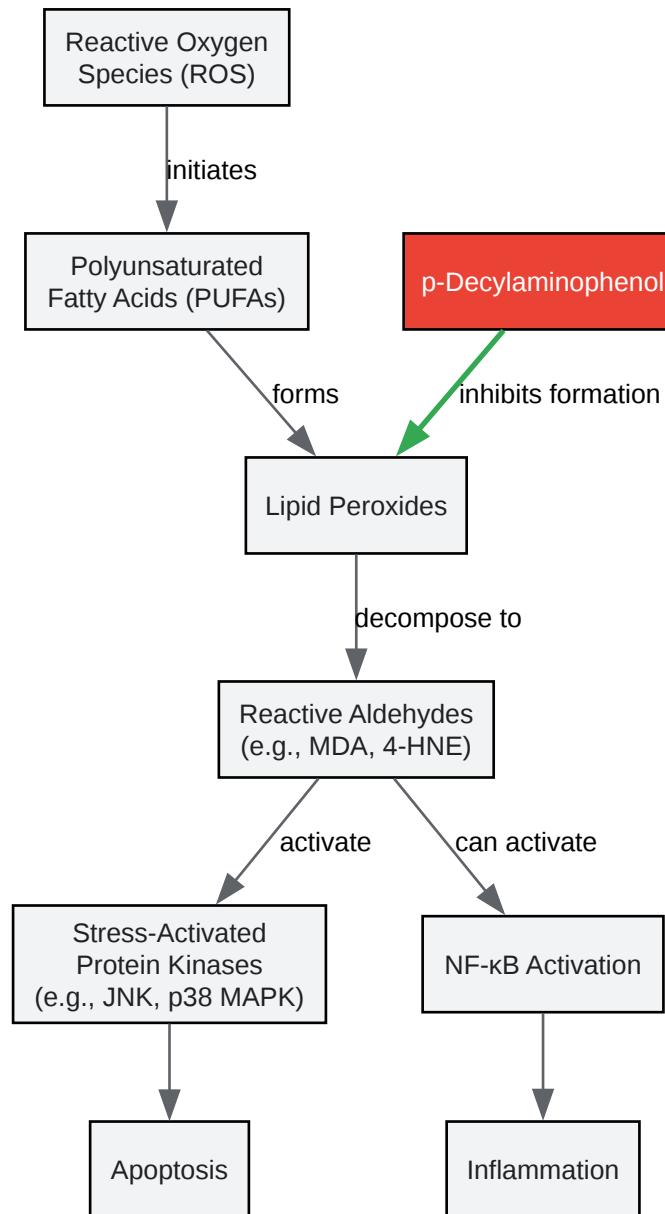
Off-Target Profile Assessment

Currently, comprehensive off-target screening data for **p-Decylaminophenol** against a broad panel of kinases and receptors is not publicly available. However, insights into potential off-target interactions can be gleaned from studies on the parent compound, fenretinide.

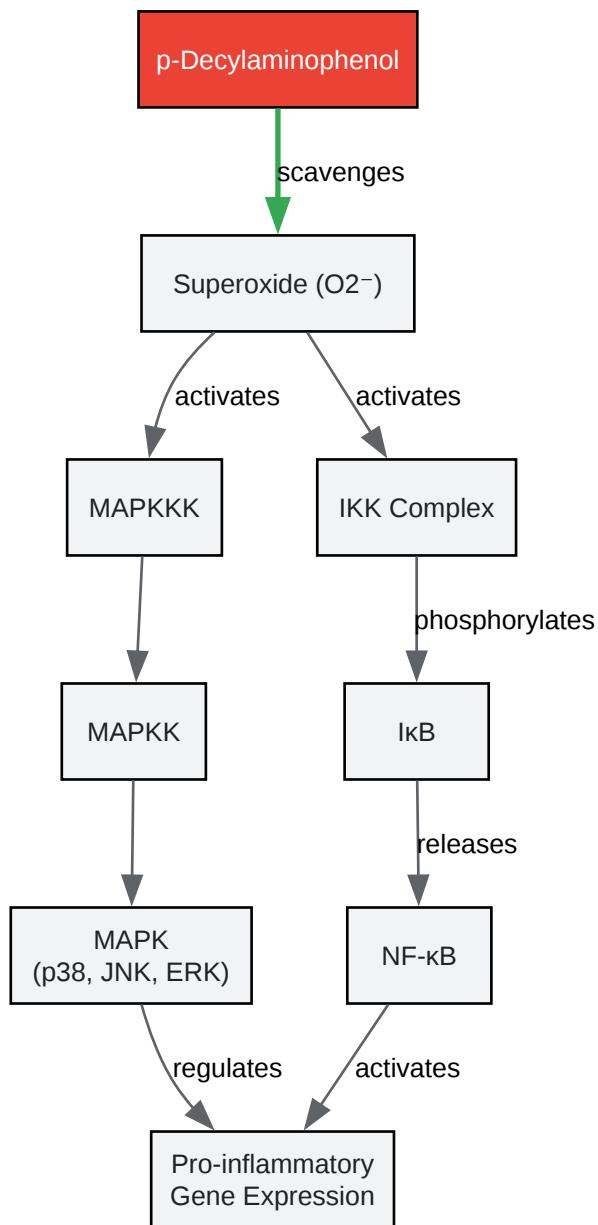
Fenretinide Off-Target Interactions:

- Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs): Fenretinide exhibits weak binding affinity for RARs and RXRs.^{[4][5]} Its biological activities are considered to be largely independent of these receptors, distinguishing it from traditional retinoids.^{[6][7]}
- c-Jun N-terminal Kinase (JNK): Molecular modeling studies have shown that fenretinide can bind with high affinity to the ATP-binding site of all three JNK isoforms (JNK1, JNK2, and JNK3), acting as a competitive inhibitor.^{[8][9]} This interaction may contribute to its anticancer effects by suppressing invasion-related signaling pathways.^[8]

Given the structural similarity, it is plausible that **p-Decylaminophenol** and its analogs could also interact with some of these off-targets, although likely with different affinities. Further dedicated screening is necessary to establish a definitive off-target profile.


Signaling Pathway Interactions

The primary activities of **p-Decylaminophenol**, namely superoxide scavenging and inhibition of lipid peroxidation, are known to modulate key cellular signaling pathways implicated in inflammation and cancer.


Lipid Peroxidation and Related Signaling

Lipid peroxidation, the oxidative degradation of lipids, generates reactive aldehydes that can activate stress-responsive signaling pathways. Inhibition of lipid peroxidation by **p-Decylaminophenol** is expected to attenuate these downstream effects.

Inhibition of Lipid Peroxidation Signaling by p-Decylaminophenol

Modulation of MAPK and NF-κB Pathways by p-Decylaminophenol

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antioxidant and anticancer activities of novel p-alkylaminophenols and p-acylaminophenols (aminophenol analogues) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer and superoxide scavenging activities of p-alkylaminophenols having various length alkyl chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer efficacy of p-dodecylaminophenol against high-risk and refractory neuroblastoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Fenretinide in Cancer and Neurological Disease: A Two-Face Janus Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Fenretinide combines perturbation of signaling kinases, cell–extracellular matrix interactions and matrix metalloproteinase activation to inhibit invasion in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fenretinide combines perturbation of signaling kinases, cell–extracellular matrix interactions and matrix metalloproteinase activation to inhibit invasion in oral squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Assessing the Off-Target Effects of p-Decylaminophenol: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b609882#assessing-the-off-target-effects-of-p-decylaminophenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com